Lanoconazole

Description

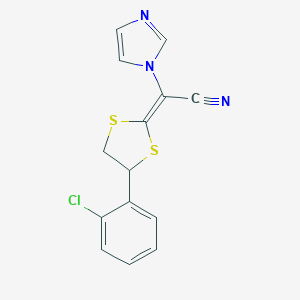

Lanoconazole, a third-generation imidazole antifungal agent, was developed in Japan for topical treatment of superficial fungal infections such as dermatophytosis and onychomycosis. Its chemical structure features a ketene dithioacetal moiety linked to an imidazole ring, enabling potent inhibition of fungal ergosterol biosynthesis by targeting lanosterol 14α-demethylase (CYP51) . Lanoconazole exists as a racemic mixture of (R)- and (S)-enantiomers, with only the (R)-enantiomer exhibiting antifungal activity . Preclinical studies demonstrate its high affinity for the stratum corneum, where it accumulates and persists, enhancing localized efficacy . Despite its fungistatic nature, lanoconazole has shown clinical utility, particularly in formulations like creams and ointments, which achieve mycological cure rates comparable to other antifungals .

Structure

3D Structure

Properties

IUPAC Name |

(2E)-2-[4-(2-chlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3S2/c15-11-4-2-1-3-10(11)13-8-19-14(20-13)12(7-16)18-6-5-17-9-18/h1-6,9,13H,8H2/b14-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTQSJFIDWNVJW-WYMLVPIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(S/C(=C(\C#N)/N2C=CN=C2)/S1)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101530-10-3, 126509-69-1 | |

| Record name | Lanoconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101530-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lanoconazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101530103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Latoconazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126509691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-1-acetonitrile, alpha-(4-(2-chlorophenyl)-1,3-dithiolan-2-ylidene)-, (E)-(+-)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LANOCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E7858311F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Lanoconazole is synthesized using 2-chloromandelic acid as the starting material. The synthetic process involves several steps:

Esterification: 2-chloromandelic acid is esterified using methanol and concentrated sulfuric acid.

Halogenation: The esterified product undergoes halogenation.

Reduction: Sodium borohydride is used for the reduction reaction.

Methylsulfonyl Esterification: The reduced product is esterified with mesyl chloride in the presence of triethylamine.

Cyclization: The esterified product reacts with 1-imidazolyl acetonitrile, carbon disulfide, and potassium hydroxide to form a dipotassium salt, which then undergoes cyclization.

Configuration Conversion and Purification: The final product is purified through recrystallization

Industrial Production Methods: The industrial production of Lanoconazole follows a similar synthetic route but is optimized for higher yield and purity. The process involves large-scale reactions with careful control of reaction conditions to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions: Lanoconazole undergoes various chemical reactions, including:

Oxidation: Lanoconazole can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the imidazole ring or other functional groups.

Substitution: Substitution reactions can occur at the imidazole ring or the dithiolan ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of Lanoconazole with modified antifungal properties .

Scientific Research Applications

Antifungal Applications

1.1 Treatment of Dermatophytosis

Lanoconazole is primarily utilized for the treatment of superficial fungal infections such as tinea pedis , tinea corporis , and cutaneous candidiasis . Its efficacy has been compared to other antifungals like terbinafine and luliconazole.

- Efficacy Studies : In a guinea pig model, lanoconazole demonstrated significant antifungal activity against Trichophyton mentagrophytes, showing comparable efficacy to terbinafine and luliconazole . Furthermore, it exhibited 30-700 times more potent activity against dermatophytes when measured by minimum inhibitory concentrations (MICs) compared to other imidazoles like bifonazole and clotrimazole .

| Antifungal Agent | MIC (μg/ml) | Efficacy Rank |

|---|---|---|

| Lanoconazole | 0.24 | Moderate |

| Terbinafine | 0.07 | High |

| Luliconazole | 0.018 | Very High |

| Clotrimazole | 2.34 | Low |

1.2 Oral and Intravenous Applications

Recent studies have suggested that lanoconazole could also be effective in systemic fungal infections. For instance, its related compound NND-502 showed superior efficacy in treating systemic aspergillosis compared to itraconazole . This indicates a potential for lanoconazole in oral and intravenous formulations for deeper fungal infections.

Anti-inflammatory Properties

Research has indicated that lanoconazole possesses anti-inflammatory effects, which may enhance its therapeutic profile in treating skin conditions associated with fungal infections.

- Mechanism of Action : Lanoconazole inhibits the release of pro-inflammatory cytokines such as interleukin-8 (IL-8) from human epidermal keratinocytes and interferon-γ from peripheral blood mononuclear cells at specific concentrations . This suggests that it may not only combat fungal infections but also reduce inflammation associated with these conditions.

Wound Healing Enhancement

Lanoconazole has been shown to promote wound healing by increasing collagen content and angiogenesis in newly formed granulation tissue . This property could be particularly beneficial in dermatological applications where both infection control and tissue repair are necessary.

Clinical Case Studies

Several clinical studies have documented the effectiveness of lanoconazole in real-world settings:

- A study comparing the efficacy of 1% lanoconazole cream with a combination of 1% lanoconazole cream and 10% urea ointment for hyperkeratotic-type tinea pedis reported a clinical improvement rate of 70% for the former and 95.7% for the latter after 12 weeks .

- In another case, lanoconazole was used effectively in patients with compromised immune systems, demonstrating its potential utility in treating fungal infections in immunocompromised populations like those with HIV/AIDS .

Mechanism of Action

Lanoconazole exerts its antifungal effects by inhibiting the enzyme squalene epoxidase, which is crucial in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By blocking this enzyme, Lanoconazole disrupts the cell membrane, leading to increased permeability and ultimately causing cell death. Additionally, Lanoconazole increases collagen content and angiogenesis in newly formed granulation tissue, accelerating wound healing .

Comparison with Similar Compounds

Mechanism of Action

- Lanoconazole: Inhibits ergosterol synthesis by blocking lanosterol demethylation (fungistatic) .

- Luliconazole: Structurally analogous to lanoconazole but exclusively the (R)-enantiomer, providing enhanced potency via the same mechanism .

- Terbinafine (allylamine): Fungicidal; inhibits squalene epoxidase earlier in the ergosterol pathway, causing toxic squalene accumulation .

In Vitro Antifungal Activity

Table 1: Minimum Inhibitory Concentrations (MICs) Against Dermatophytes

| Antifungal Agent | MIC Range (μg/mL) | Geometric Mean MIC (μg/mL) | Reference |

|---|---|---|---|

| Lanoconazole | 0.063–1.0 | 0.24 | |

| Luliconazole | 0.016–0.032 | 0.018 | |

| Terbinafine | 0.002–0.25 | 0.07 | |

| Efinaconazole | 0.001–0.015 | 0.007 |

Luliconazole exhibits 2–4 times lower MICs than lanoconazole against Trichophyton spp. and Microsporum canis . Against Fusarium solani, luliconazole (MIC₉₀ = 0.125 μg/mL) outperforms lanoconazole (MIC₉₀ = 2.0 μg/mL) . Terbinafine shows variable activity, with higher MICs for some Fusarium strains .

Clinical Efficacy

Table 2: Clinical Outcomes in Guinea Pig Dermatophytosis Model

While all three agents achieved equivalent mycological eradication, terbinafine and luliconazole showed superior clinical symptom resolution. Terbinafine’s fungicidal action and squalene accumulation likely contribute to faster symptom relief . Luliconazole’s enantiopure structure enhances potency over lanoconazole’s racemic form .

Pharmacokinetics and Unique Properties

- Stratum Corneum Retention: Lanoconazole concentrates in the stratum corneum, with 83% of applied dose retained 24 hours post-application, facilitating sustained action .

- Wound Healing: Lanoconazole accelerates wound closure in rat models, a trait absent in other imidazoles (e.g., clotrimazole) .

- Formulation Flexibility : Equivalent efficacy observed between ointment and cream formulations .

Resistance and Compliance

- Resistance Risk: Prolonged use of fungistatic azoles like lanoconazole may predispose to resistance, whereas terbinafine’s fungicidal action reduces relapse rates .

- Treatment Duration: Luliconazole’s higher potency allows shorter regimens (once daily for 1–2 weeks vs. 2–4 weeks for lanoconazole), improving patient compliance .

Biological Activity

Lanoconazole (LCZ) is a topical antifungal agent primarily used for the treatment of superficial skin fungal infections, such as tinea pedis and tinea corporis. It belongs to the imidazole class of antifungals and has shown remarkable biological activity beyond its antifungal properties, including significant anti-inflammatory effects. This article delves into the biological activity of lanoconazole, highlighting its pharmacological efficacy, mechanisms of action, and comparative studies with other antifungal agents.

Antifungal Efficacy

Lanoconazole exhibits potent antifungal activity against a variety of dermatophytes. Research indicates that it is 30 to 700 times more effective than other imidazole compounds like bifonazole and clotrimazole, as measured by minimum inhibitory concentrations (MICs) . In therapeutic models using guinea pigs, lanoconazole demonstrated significant curative effects against tinea pedis and tinea corporis compared to reference agents .

Anti-Inflammatory Effects

Recent studies have revealed that lanoconazole possesses anti-inflammatory properties, which can enhance its clinical benefits in treating conditions associated with fungal infections. In a mouse model of skin inflammation induced by irritants, lanoconazole significantly reduced ear swelling and inflammatory mediator production, outperforming other antifungal agents like liranaftate and terbinafine . The mechanisms behind these effects include the inhibition of neutrophil infiltration and the suppression of pro-inflammatory cytokines such as interferon-γ .

Pharmacokinetics

The pharmacokinetics of lanoconazole in human skin have been studied extensively. A clinical trial demonstrated that after repeated topical application of 1% lanoconazole cream, the drug reached a steady state in the stratum corneum by the third day. The elimination half-life was approximately 11 hours post-discontinuation of treatment . This pharmacokinetic profile supports its efficacy and safety for repeated use in clinical settings.

Efficacy Against Dermatophytosis

A comparative study evaluated the efficacy of lanoconazole against terbinafine and luliconazole in treating dermatophytosis in guinea pigs. While all agents showed significant mycological efficacy, terbinafine exhibited superior clinical outcomes, achieving a clinical efficacy rate of 56.4%, compared to lanoconazole's 26.2% . This suggests that while lanoconazole is effective, its performance may be less favorable compared to newer antifungal agents.

Clinical Case Studies

In clinical settings, patients treated with lanoconazole have reported improvements in dermatological conditions associated with fungal infections. For example, in cases of tinea pedis where lanoconazole was applied topically, patients showed significant reductions in symptoms such as itching and erythema within weeks . However, relapses remain a concern, with some studies indicating that up to 20% of patients experience recurrence after treatment .

Summary Table of Biological Activities

| Activity | Lanoconazole | Terbinafine | Luliconazole |

|---|---|---|---|

| Antifungal Potency | High (30-700x MIC) | Moderate | Moderate |

| Anti-inflammatory Effect | Yes | No | No |

| Clinical Efficacy (%) | 26.2 | 56.4 | 50.8 |

| Pharmacokinetics Half-life (h) | 11 | Not specified | Not specified |

Q & A

Basic Research Questions

Q. What standardized protocols are recommended for determining Lanoconazole’s antifungal activity in vitro?

- Methodological Answer : Follow the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth microdilution assays. Minimum Inhibitory Concentration (MIC) and Minimum Effective Concentration (MEC) values should be determined using dermatophyte isolates (e.g., Trichophyton mentagrophytes) cultured in RPMI 1640 medium. Testing should include triplicates to ensure reproducibility, with geometric mean (GM) values calculated for cross-study comparisons .

Q. How does Lanoconazole’s mechanism of action differ from allylamine antifungals like terbinafine?

- Methodological Answer : Lanoconazole inhibits fungal ergosterol biosynthesis by targeting lanosterol 14α-demethylase (a cytochrome P450 enzyme), leading to lanosterol accumulation and fungistatic effects. In contrast, terbinafine inhibits squalene epoxidase, causing squalene buildup (fungicidal). Researchers should use enzyme inhibition assays and SEM analysis to compare cellular damage patterns (e.g., fungal debris vs. cleared hyphae) .

Q. What structural features of Lanoconazole are critical for its antifungal activity?

- Methodological Answer : The imidazole ring and chlorinated mandelic acid backbone are essential. Synthetic optimization should focus on enantiomeric purity (R-enantiomer is active; S-enantiomer is inactive) via chiral chromatography or asymmetric synthesis. Confirm stereochemistry using 1H NMR and mass spectrometry (MS) .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro susceptibility data and in vivo efficacy outcomes for Lanoconazole?

- Methodological Answer : Address pharmacokinetic factors (e.g., skin penetration) and model limitations. For example, in guinea pig models, apply Lanoconazole topically once daily for 7 days post-infection. Compare clinical scoring (erythema, scaling) and mycological cure rates. Use SEM to assess residual fungal debris, which may explain lower clinical efficacy despite potent MIC values .

Q. What methodological considerations are critical when designing comparative studies between Lanoconazole and other azoles?

- Methodological Answer :

- Control Groups : Include infected-untreated and vehicle-treated controls.

- Sample Size : Use power analysis to ensure statistical significance (e.g., P < 0.05).

- Outcome Metrics : Combine clinical scores (e.g., % efficacy) with mycological data (e.g., colony-forming units).

- Mechanistic Insights : Perform SEM to visualize fungal clearance and ergosterol quantification via HPLC .

Q. What strategies can optimize the enantiomeric purity of Lanoconazole to enhance its efficacy?

- Methodological Answer : Replace racemic synthesis with enantioselective routes. For example, use (R)-2-chloromandelic acid as a starting material to avoid S-enantiomer formation. Monitor enantiomeric excess (ee) via chiral HPLC and validate antifungal activity against T. mentagrophytes strains. Compare MIC values of enantiomerically pure vs. racemic formulations .

Key Methodological Recommendations

- For In Vivo Studies : Standardize infection severity in animal models (e.g., fungal inoculum density) and blind evaluators to treatment groups to reduce bias .

- For Synthesis : Optimize esterification and cyclization steps using cost-effective catalysts (e.g., H2SO4 for esterification) to improve total yield (current: 36.7%) .

- For Data Analysis : Use non-parametric tests (e.g., Mann-Whitney U) for skewed clinical scores and ANCOVA for adjusting baseline severity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.